molecular formula C23H14F3N3 B2637338 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-67-4

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2637338
CAS No.: 866344-67-4
M. Wt: 389.381
InChI Key: YBQGZBBYRBTVBX-UHFFFAOYSA-N
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Description

6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a high-quality chemical reagent designed for investigative applications in biochemistry and pharmacology. This compound belongs to the pyrazolo[4,3-c]quinoline chemical class, which has demonstrated significant potential in pharmaceutical research, particularly as a scaffold for developing anti-inflammatory agents . Derivatives of this core structure have been shown to exhibit potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key pathway in inflammatory responses . The mechanism of action for these analogs involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making them valuable tools for studying inflammatory diseases . Furthermore, the quinoline moiety is a privileged structure in medicinal chemistry, associated with a broad spectrum of biological activities, providing a strong basis for exploring diverse research applications . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological mechanisms. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-16-8-4-5-14(9-16)12-29-13-19-21(15-6-2-1-3-7-15)27-28-22(19)18-10-17(25)11-20(26)23(18)29/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQGZBBYRBTVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions .

Chemical Reactions Analysis

6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazoloquinoline derivatives showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of specific kinases associated with tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural characteristics allow it to interact with bacterial enzymes, thereby inhibiting their growth.

Case Study:
In a comparative study, the antimicrobial efficacy of several pyrazoloquinoline derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of fluorine atoms significantly enhanced antibacterial activity .

Neurological Applications

There is emerging evidence supporting the use of pyrazoloquinolines in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.

Case Study:
A recent investigation highlighted the neuroprotective effects of related compounds in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, some derivatives of fluorinated quinolines inhibit bacterial DNA-gyrase, leading to antibacterial activity . The compound may also interact with other enzymes and molecular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Metabolic Stability and Selectivity

  • ELND006/007 : The sulfonyl group in ELND006 contributes to metabolic stability, with a half-life >6 hours in human liver microsomes . The cyclopropyl group at position 4 further reduces oxidative metabolism.
  • Target Compound : The absence of a sulfonyl group may result in faster clearance compared to ELND004. However, the 3-fluorophenylmethyl substituent could enhance membrane permeability.

Structural Conformation and Binding

  • ELND006 : The trifluoromethylphenylsulfonyl group occupies a hydrophobic pocket in γ-secretase, enabling Aβ-selective inhibition .
  • Target Compound : The 3-fluorophenylmethyl group may mimic this interaction but with reduced steric bulk, possibly altering selectivity.
  • Dioxino-Fused Analog (): The fused dioxino ring imposes conformational constraints, which could either enhance or disrupt target engagement depending on the binding site geometry .

Biological Activity

6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline class, characterized by a pyrazole ring fused to a quinoline structure. The presence of difluoro and fluorophenyl substituents enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro assays demonstrated that it effectively reduces the viability of cancer cells through the activation of caspase pathways .
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential:

  • Cyclooxygenase (COX) Inhibition : Preliminary data suggest that it acts as a selective COX-2 inhibitor. In vitro assays showed that it inhibits COX-2 activity with an IC50 value of 12 µM, which is comparable to established COX inhibitors like celecoxib .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • Mechanism : It appears to protect neuronal cells from oxidative stress-induced damage. Studies have demonstrated its ability to scavenge free radicals and reduce lipid peroxidation in neuronal cultures exposed to hydrogen peroxide .

Research Findings and Data Tables

Study Cell Line/Model Activity IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)Antiproliferative10Apoptosis Induction
COX EnzymeInhibition12Selective COX-2 Inhibition
Neuronal CulturesNeuroprotectionN/AFree Radical Scavenging

Q & A

Basic: What are the optimal synthetic routes for 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step protocols, including microwave-assisted condensation to form the pyrazoloquinoline core, followed by fluorination and alkylation. Key steps:

  • Microwave-assisted synthesis (40–120°C, 10–30 min) enhances reaction efficiency by reducing side products, yielding 60–85% depending on solvent polarity (e.g., DMF vs. THF) .
  • Fluorination at positions 6 and 8 requires Selectfluor® or DAST under anhydrous conditions to avoid hydrolysis .
  • Suzuki-Miyaura coupling introduces the 3-phenyl group, with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as base in toluene/ethanol (yield: 70–90%) .
    Critical parameters: Temperature control during fluorination prevents defluorination, while excess boronic acid in Suzuki coupling minimizes residual starting material .

Basic: How do structural modifications (e.g., fluorine substitution) impact the compound’s physicochemical properties?

Answer:
Fluorine atoms at positions 6 and 8 increase electrophilicity and metabolic stability:

  • LogP increases by ~0.5 units per fluorine, enhancing membrane permeability .
  • Crystallinity is reduced due to steric hindrance from the 3-fluorophenylmethyl group, complicating crystallization (solvent screening required) .
  • UV-Vis spectra show a bathochromic shift (λmax ~320 nm) compared to non-fluorinated analogs, indicating extended conjugation .
    Methodological note: Use X-ray crystallography or DFT calculations to confirm substituent effects on bond angles and torsional strain .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Answer:
Discrepancies often arise from assay conditions or cellular models :

  • Case study: IC₅₀ for anti-inflammatory activity ranged from 0.39 μM (COX-2 inhibition) to 5.0 μM (iNOS suppression) in different cell lines .
  • Mitigation strategies:
    • Standardize assays (e.g., use identical ATP concentrations in kinase assays).
    • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
    • Compare with structurally similar analogs (e.g., 8-ethoxy-3-(4-methoxyphenyl) derivatives) to isolate substituent effects .

Advanced: What mechanistic hypotheses explain its dual activity in anticancer and anti-inflammatory pathways?

Answer:
The compound likely targets overlapping signaling nodes :

  • Kinase inhibition: Fluorine atoms enhance binding to ATP pockets in kinases (e.g., JAK2/STAT3), suppressing proliferation (IC₅₀: 1.0–2.5 μM) .
  • COX-2/PGE₂ axis: The 3-fluorophenylmethyl group stabilizes hydrophobic interactions with COX-2’s active site, reducing prostaglandin synthesis (IC₅₀: 0.39 μM) .
    Experimental validation:
  • CRISPR knockout models of COX-2 or STAT3 to confirm target specificity.
  • Metabolomic profiling to track downstream lipid mediators .

Advanced: How to design SAR studies to optimize selectivity for cancer vs. inflammatory targets?

Answer:
Focus on substituent engineering :

  • Position 5: Replace [(3-fluorophenyl)methyl] with bulky groups (e.g., 4-trifluoromethyl) to enhance kinase selectivity .
  • Position 3: Introduce polar groups (e.g., -OH or -NH₂) to reduce COX-2 off-target effects .
    Methodology:
  • Parallel synthesis of 10–20 analogs with systematic substituent variation.
  • Docking simulations (AutoDock Vina) to predict binding modes to JAK2 vs. COX-2 .
  • In vivo PK/PD in murine inflammation-cancer models to assess therapeutic index .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

  • HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect degradation products (e.g., defluorination) .
  • ¹⁹F NMR : Monitor fluorine environments (δ -110 to -125 ppm) to confirm positional integrity .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) for storage recommendations .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% final concentration) with cyclodextrins (e.g., HP-β-CD) to enhance dispersion .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
  • Pro-drug strategy : Introduce phosphate esters at position 5, cleaved by alkaline phosphatase in vivo .

Advanced: What strategies mitigate metabolic instability in hepatic microsomes?

Answer:

  • Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with C-D to slow CYP450 oxidation .
  • Fluorine shielding : Add para-fluorine on the phenyl ring to block hydroxylation .
  • In vitro validation : Use human liver microsomes + NADPH to quantify half-life improvements (e.g., t₁/₂ from 15 → 45 min) .

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